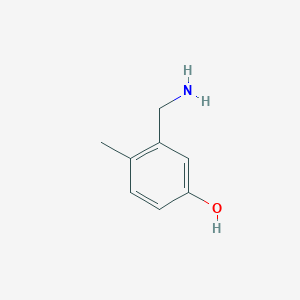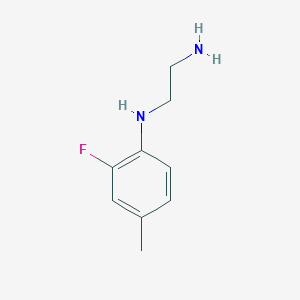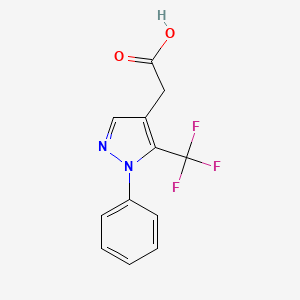
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoic acid moiety substituted with a methoxy group at position 2. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The dimethyl substitution at positions 2 and 5 of the pyrrole ring can be achieved through alkylation reactions using methyl iodide in the presence of a strong base.
Coupling with Benzoic Acid Derivative: The pyrrole ring is then coupled with a 2-methoxybenzoic acid derivative through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrole ring.
Reduction: 4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and antitubercular activities
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting dihydrofolate reductase and enoyl ACP reductase.
Industrial Applications: It is explored for its role in improving monoclonal antibody production in mammalian cell cultures.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival.
Cellular Effects: In mammalian cell cultures, it enhances monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Lacks the methoxy group, which may affect its biological activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives have shown strong antibacterial and antitubercular properties.
Uniqueness
4-(2,5-Dimethylpyrrol-1-yl)-2-methoxybenzoic acid is unique due to the presence of both the methoxy and dimethylpyrrole groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)11-6-7-12(14(16)17)13(8-11)18-3/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDDKNLMGOKLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B7905117.png)






![2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE](/img/structure/B7905160.png)
![4-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B7905167.png)



